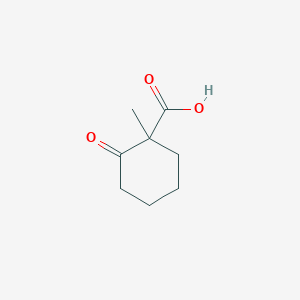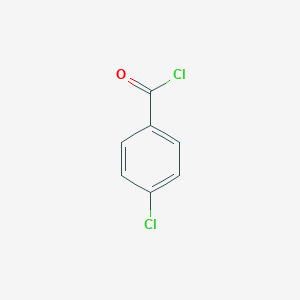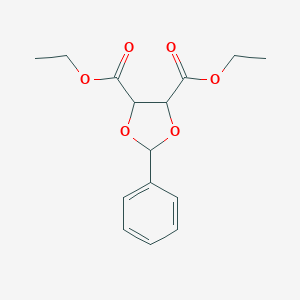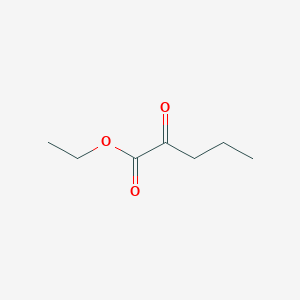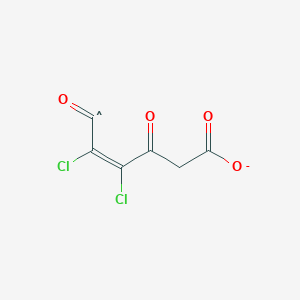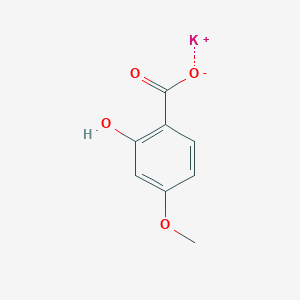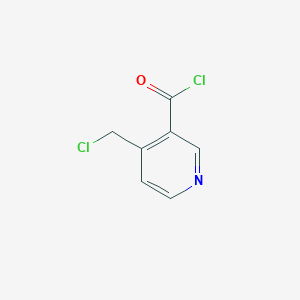
4-(chloromethyl)pyridine-3-carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)pyridine-3-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism Of Action
The mechanism of action of 4-(chloromethyl)pyridine-3-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in the synthesis of more complex molecules. It is also believed to react with nucleophiles such as amines and alcohols to form new compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)pyridine-3-carbonyl chloride are not well understood. However, it is believed to be a toxic compound that can cause skin and eye irritation. It is also believed to be a mutagenic and carcinogenic compound that can cause DNA damage.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(chloromethyl)pyridine-3-carbonyl chloride in lab experiments include its versatility as a reagent, its ability to react with a variety of nucleophiles, and its relatively low cost. The limitations of using 4-(chloromethyl)pyridine-3-carbonyl chloride in lab experiments include its toxicity and potential mutagenicity and carcinogenicity.
Future Directions
There are many possible future directions for research involving 4-(chloromethyl)pyridine-3-carbonyl chloride. Some of these include:
1. Developing new synthetic routes for 4-(chloromethyl)pyridine-3-carbonyl chloride that are more efficient and environmentally friendly.
2. Investigating the mechanism of action of 4-(chloromethyl)pyridine-3-carbonyl chloride in more detail.
3. Developing new applications for 4-(chloromethyl)pyridine-3-carbonyl chloride in areas such as materials science and catalysis.
4. Investigating the toxicity and potential mutagenicity and carcinogenicity of 4-(chloromethyl)pyridine-3-carbonyl chloride in more detail.
Conclusion
In conclusion, 4-(chloromethyl)pyridine-3-carbonyl chloride is a versatile reagent that is widely used in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of ongoing research.
Synthesis Methods
The synthesis of 4-(chloromethyl)pyridine-3-carbonyl chloride involves the reaction of 4-(chloromethyl)pyridine-3-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The resulting product is a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
4-(Chloromethyl)pyridine-3-carbonyl chloride is widely used in scientific research as a versatile reagent. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a building block in the synthesis of more complex molecules. Some of the scientific research applications of 4-(chloromethyl)pyridine-3-carbonyl chloride include:
1. Synthesis of pharmaceuticals: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.
2. Synthesis of agrochemicals: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides.
3. Synthesis of materials: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of materials, including polymers, resins, and coatings.
properties
CAS RN |
155136-55-3 |
|---|---|
Product Name |
4-(chloromethyl)pyridine-3-carbonyl Chloride |
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
4-(chloromethyl)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-3-5-1-2-10-4-6(5)7(9)11/h1-2,4H,3H2 |
InChI Key |
DMRRQFILTAIPIV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CCl)C(=O)Cl |
Canonical SMILES |
C1=CN=CC(=C1CCl)C(=O)Cl |
synonyms |
3-Pyridinecarbonylchloride,4-(chloromethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



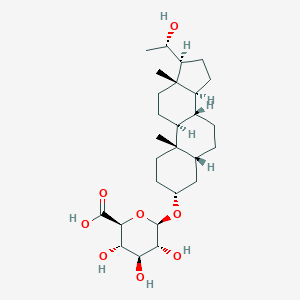
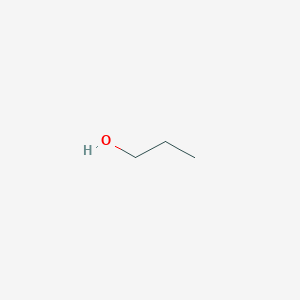
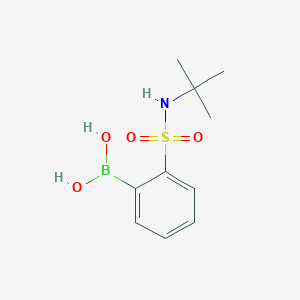
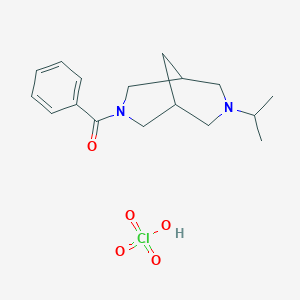
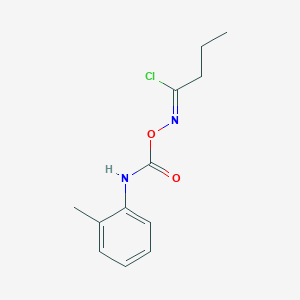
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
